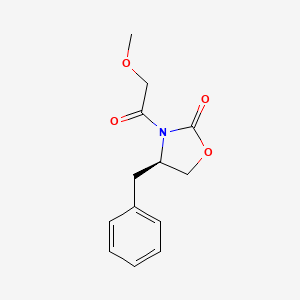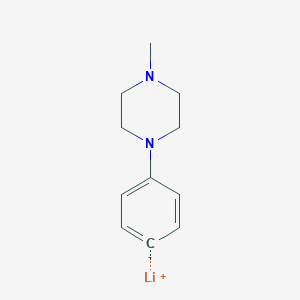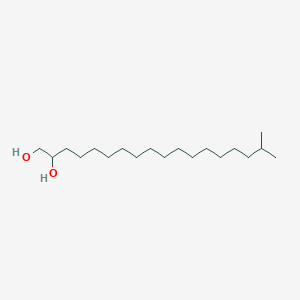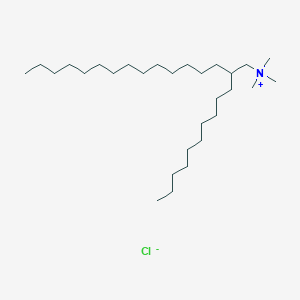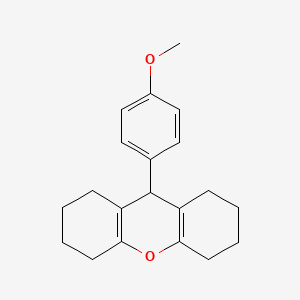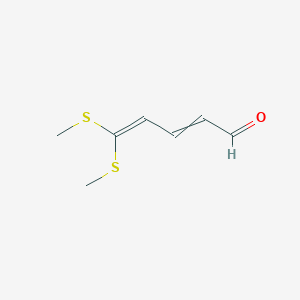
5,5-Bis(methylsulfanyl)penta-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis(methylsulfanyl)penta-2,4-dienal is an organic compound with the molecular formula C7H10OS2 It is characterized by the presence of two methylsulfanyl groups attached to the fifth carbon of a penta-2,4-dienal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(methylsulfanyl)penta-2,4-dienal can be achieved through a stereoselective one-pot synthesis involving ketene dithioacetal and aromatic ketone compounds. The reaction typically involves the use of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) as the solvent. The process includes the addition of ketene dithioacetal to the ketone compound, elimination of the methylthiolate anion, intramolecular cyclization, and ring-opening reaction by readdition of the methylthiolate anion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve similar synthetic routes with adjustments for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Bis(methylsulfanyl)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5-Bis(methylsulfanyl)penta-2,4-dienal has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activities, such as antibacterial and anticancer properties, making it a potential candidate for drug development.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure allows for the exploration of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism by which 5,5-Bis(methylsulfanyl)penta-2,4-dienal exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methylsulfanyl groups and the conjugated diene system, which can participate in various chemical reactions. The exact molecular targets and pathways would depend on the specific application and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pentadienal: A related compound with a similar backbone but lacking the methylsulfanyl groups.
3,3-Bis(methylsulfanyl)methylenemalononitrile: Another compound with methylsulfanyl groups, used in similar synthetic applications.
Uniqueness
5,5-Bis(methylsulfanyl)penta-2,4-dienal is unique due to the specific placement of the methylsulfanyl groups on the fifth carbon, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for synthesizing specialized compounds and exploring new chemical reactions.
Eigenschaften
CAS-Nummer |
129611-80-9 |
|---|---|
Molekularformel |
C7H10OS2 |
Molekulargewicht |
174.3 g/mol |
IUPAC-Name |
5,5-bis(methylsulfanyl)penta-2,4-dienal |
InChI |
InChI=1S/C7H10OS2/c1-9-7(10-2)5-3-4-6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
OEHYLTSBBHSMCW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=CC=CC=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


oxophosphanium](/img/structure/B14269673.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
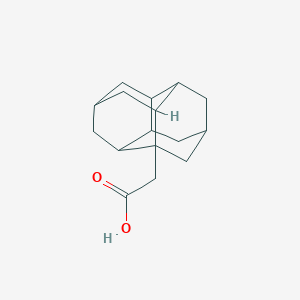
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
